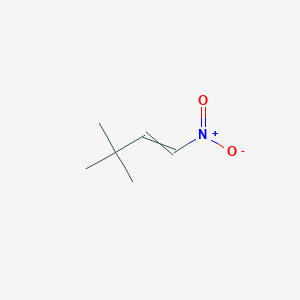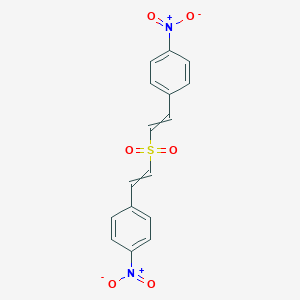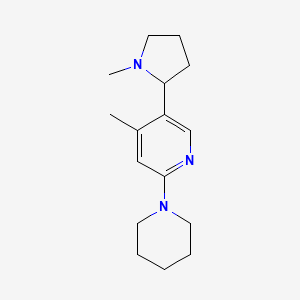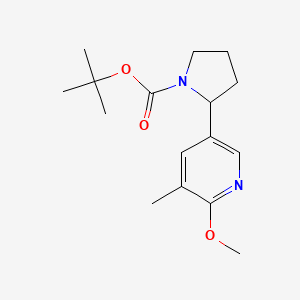
3,3-Dimethyl-1-nitro-but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-nitro-but-1-ene: is an organic compound with the molecular formula C6H11NO2 . It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-nitro-but-1-ene can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-1-butene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-1-nitro-but-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 3,3-dimethyl-1-amino-but-1-ene.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chlorine-promoted silver (Ag) catalysts are commonly used for selective oxidation reactions.
Reduction: Hydrogenation using palladium (Pd) catalysts is a typical method for reducing nitro groups.
Substitution: Various nucleophiles can be used to substitute the nitro group, depending on the desired product.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Alkenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Dimethyl-1-nitro-but-1-ene is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-nitro-but-1-ene involves its reactivity with various chemical reagents. For example, in oxidation reactions, the nitro group can be converted to an epoxide through the action of chlorine-promoted silver catalysts. In reduction reactions, the nitro group is hydrogenated to form an amine. The compound’s reactivity is influenced by the electronic and steric effects of the nitro group and the butene backbone.
Comparación Con Compuestos Similares
3,3-Dimethyl-1-butene: A structurally similar compound without the nitro group.
2,2-Dimethyl-3-butene: Another isomer with a different arrangement of methyl groups.
Trimethylvinylmethane: A related compound with a similar carbon skeleton.
Comparison: 3,3-Dimethyl-1-nitro-but-1-ene is unique due to the presence of the nitro group, which imparts distinct reactivity and chemical properties. Compared to its analogs, this compound can undergo specific reactions such as nitration, reduction, and substitution, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3 |
Clave InChI |
MAWMSYJASPQMOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)

![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)


![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)
![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

